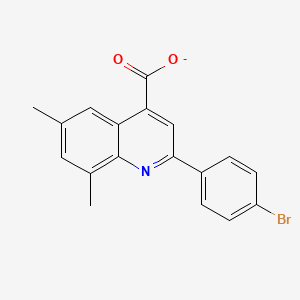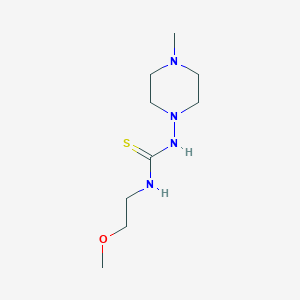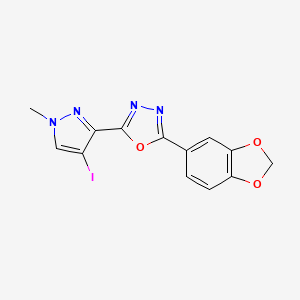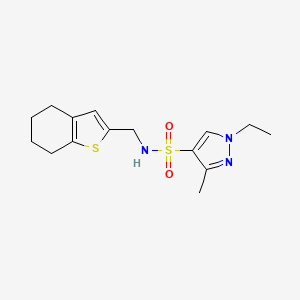![molecular formula C12H11F2N3O B10951249 3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10951249.png)
3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is a compound that features a benzamide core substituted with difluoro groups at the 3 and 4 positions and an imidazole ring at the ethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step involves coupling the imidazole derivative with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3,4-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: The difluoro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted benzamides
科学研究应用
3,4-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide has several scientific research applications:
作用机制
The mechanism of action of 3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function . This interaction can disrupt biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3,4-Difluorobenzamide: Lacks the imidazole ring, making it less versatile in biological applications.
N-[2-(1H-imidazol-4-yl)ethyl]benzamide: Lacks the difluoro groups, which may affect its chemical reactivity and biological activity.
Uniqueness
3,4-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to the presence of both difluoro groups and an imidazole ring. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry, biology, and material science .
属性
分子式 |
C12H11F2N3O |
|---|---|
分子量 |
251.23 g/mol |
IUPAC 名称 |
3,4-difluoro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H11F2N3O/c13-10-2-1-8(5-11(10)14)12(18)16-4-3-9-6-15-7-17-9/h1-2,5-7H,3-4H2,(H,15,17)(H,16,18) |
InChI 键 |
WSHUHGLLNOSVLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CN=CN2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10951172.png)
![3-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B10951174.png)


![3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid](/img/structure/B10951190.png)
![2-[2-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10951209.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B10951226.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B10951228.png)

![2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10951238.png)

![2-[3-(2-methylpropoxy)phenyl]-N-{[2-(thiophen-2-ylcarbonyl)hydrazinyl]carbonothioyl}quinoline-4-carboxamide](/img/structure/B10951250.png)
![2-methoxyethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951263.png)
![3-amino-N-(5-chloro-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10951266.png)
